molecular formula C₂₄H₂₈ClNO₂ B1663300 ReN-1869 hydrochloride CAS No. 170149-76-5

ReN-1869 hydrochloride

Cat. No. B1663300
M. Wt: 397.9 g/mol
InChI Key: OJCOPCYFLFDPTD-VEIFNGETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ReN-1869 hydrochloride, also known as NNC-05-1869 hydrochloride, is a novel, selective histamine H1 receptor antagonist . It demonstrates affinity to the histamine H1 receptor (guinea pig brain) with Ki of 0.19±0.04 μM and the non-selective σ site (guinea pig brain) with Ki of 0.45 μM .


Molecular Structure Analysis

The molecular formula of ReN-1869 hydrochloride is C24H27NO2 . Its molecular weight is 361.48 . The structural formula includes a tricyclic antihistamine .


Chemical Reactions Analysis

ReN-1869 hydrochloride shows functional histamine H1 receptor antagonism . Binding studies with radioactively labelled ReN-1869 reveal high affinity only for the histamine H1 receptor in addition to some affinity for a sigma site .

Scientific Research Applications

Antinociceptive and Anti-Inflammatory Properties

  • ReN-1869, a tricyclic compound, has been identified as a selective histamine H1 receptor antagonist, showcasing potential as an effective agent against neurogenic pain and inflammation. Notably, it has shown antinociceptive properties in chemical nociception tests in rodents and amplifies the analgesic action of morphine without exhibiting tolerance after chronic dosing. Additionally, ReN-1869 is effective against inflammation of neurogenic origin, suggesting its potential in the treatment of pain and inflammatory conditions (Olsen et al., 2002).

Effect on Dorsal Horn Neurons in Neuropathy

  • Another study characterized the effect of ReN-1869 on dorsal horn neurons in rats, particularly after carrageenan-induced inflammation and peripheral neuropathy. The research showed that ReN-1869 notably attenuated neuronal responses to noxious heat and mechanical stimuli post-tissue and nerve injury, positioning it as a potentially novel agent for treating persistent pain states and mechanical allodynia (Suzuki et al., 2004).

Safety And Hazards

The safety data sheet for ReN-1869 hydrochloride indicates that it is for research use only . No serious or severe adverse events were reported in a study of single oral doses in the range of 3.5 to 95 mg .

properties

IUPAC Name

(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2.ClH/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23;/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27);1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOPCYFLFDPTD-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ReN-1869 hydrochloride

CAS RN

170149-76-5
Record name REN-1869 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170149765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REN-1869 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JET6FKG8Q9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ReN-1869 hydrochloride
Reactant of Route 2
ReN-1869 hydrochloride
Reactant of Route 3
ReN-1869 hydrochloride
Reactant of Route 4
ReN-1869 hydrochloride
Reactant of Route 5
Reactant of Route 5
ReN-1869 hydrochloride
Reactant of Route 6
Reactant of Route 6
ReN-1869 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.